molecular formula C13H14N4 B1415204 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-14-2

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415204
CAS No.: 2197055-14-2
M. Wt: 226.28 g/mol
InChI Key: QVFQUFUHDXGHQI-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This multi-functional pyrazole derivative serves as a versatile scaffold for the synthesis of novel bioactive molecules. Pyrazole cores are of significant research interest due to their wide spectrum of pharmacological activities. Structurally related 5-aminopyrazole compounds have demonstrated notable analgesic and anti-inflammatory activities in biological screenings, showing promise as potential non-steroidal anti-inflammatory drug (NSAID) candidates with improved safety profiles . The 5-aminopyrazole structure is a key precursor for constructing complex nitrogen-containing heterocycles. It is extensively utilized in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are purine analogs of considerable biomedical importance . These fused systems are investigated for diverse biological activities, including use as anticancer, antimicrobial, and antifungal agents . Modern synthetic protocols for related 5-amino-pyrazole-4-carbonitriles employ efficient, environmentally friendly methods, such as multi-component reactions facilitated by recyclable catalysts, highlighting the relevance of this chemical class in green chemistry . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, and adhere to all applicable laboratory safety regulations.

Properties

IUPAC Name

5-amino-1-(4-ethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-10-4-6-11(7-5-10)17-13(15)12(8-14)9(2)16-17/h4-7H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFQUFUHDXGHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent: Absolute ethanol or trifluoroethanol, depending on the substrate.
  • Atmosphere: Nitrogen to prevent oxidation.
  • Temperature: Reflux conditions (~78°C for ethanol).
  • Duration: Typically 1–4 hours, optimized based on substituents.

Purification

  • Post-reaction, the crude product is purified via column chromatography on silica gel, employing a gradient of hexane and ethyl acetate.
  • Recrystallization from ethanol or ethanol-water mixtures ensures high purity.

Specific Preparation Methods

Methodology from Literature

A typical synthesis involves the following steps:

Step Description Conditions Yield
a. Dissolution of aryl hydrazine (1.2 mmol) in absolute ethanol Reflux with stirring -
b. Addition of (ethoxymethylene)malononitrile Slow addition, under nitrogen atmosphere -
c. Reflux for 4 hours (or 0.5 hours for specific substrates) Reflux at ~78°C 47–84% depending on the substrate

The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic ethoxymethylene malononitrile, leading to cyclization and formation of the pyrazole ring with high regioselectivity. The process avoids formation of regioisomeric or uncyclized hydrazides, indicating a highly selective pathway.

Variations for Substituted Hydrazines

For hydrazines hydrochloride derivatives, a neutralization step with triethylamine (Et₃N) at 0°C is performed before addition to the malononitrile derivative. This ensures the hydrazine is in a free base form, facilitating the nucleophilic attack.

Post-reaction workup involves:

  • Dilution with ethyl acetate.
  • Washing with water.
  • Drying over sodium sulfate.
  • Evaporation and recrystallization.

Example: Synthesis of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

In a representative procedure:

  • Phenylhydrazine is reacted with (ethoxymethylene)malononitrile in ethanol under reflux.
  • The reaction mixture is maintained for 4 hours.
  • The crude product is purified via column chromatography, yielding the target compound with yields up to 84%.

Research Findings and Data Tables

The synthesis has been optimized for various aryl hydrazines, with yields summarized below:

Substituent on Hydrazine Reaction Time Yield (%) Notes
Phenyl (unsubstituted) 4 hours 84 Standard procedure
4-Fluorophenyl 4 hours 47 Electron-withdrawing group affects yield
4-(Trifluoromethyl)phenyl 4 hours 63 Enhanced reactivity due to electronegativity
2,6-Dichloro-4-(trifluoromethyl)phenyl 4 hours 47 Steric hindrance observed
4-Methoxyphenyl 4 hours 68 Electron-donating group

Note: Reaction times and yields vary based on substituents, with electron-withdrawing groups generally reducing yields slightly.

Additional Synthetic Routes

Alternative methods involve direct condensation of hydrazines with substituted malononitriles or employing microwave-assisted synthesis to reduce reaction times. These methods have been reported to improve efficiency and reduce solvent usage.

Summary of Key Reaction Parameters

Parameter Typical Range Significance
Solvent Ethanol, trifluoroethanol Solvent polarity influences reaction rate
Temperature Reflux (~78°C) Ensures sufficient energy for cyclization
Reaction Time 1–4 hours Optimized based on substrate reactivity
Purification Column chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound is being investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for developing new medications. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited significant anti-inflammatory effects in animal models. The research highlighted the compound's ability to reduce edema and pain, suggesting a pathway for developing new anti-inflammatory drugs .

Agricultural Chemistry

Agrochemical Development
this compound is also explored as an intermediate in the synthesis of agrochemicals. Its derivatives are being tested for efficacy as herbicides and fungicides, aimed at enhancing crop yield and protecting plants from pests and diseases .

Case Study: Herbicide Efficacy
Research conducted on a pyrazole-based herbicide demonstrated its effectiveness in controlling weed growth without harming crops. The study provided data showing that the herbicide reduced weed biomass significantly while maintaining high crop yields .

Material Science

Polymer Development
In material science, this compound is being investigated for its role in developing novel polymers and coatings. Its unique chemical properties allow it to enhance the durability and resistance of materials to environmental factors such as moisture and UV radiation .

Case Study: Coating Durability
A recent study evaluated the performance of coatings developed with pyrazole derivatives under various environmental conditions. Results indicated that these coatings had improved resistance to corrosion and degradation compared to traditional materials, highlighting their potential use in industrial applications .

Biochemical Research

Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. It aids researchers in understanding how certain enzymes interact with substrates, which is critical for developing targeted therapies for diseases .

Summary Table of Applications

Field Application Key Findings/Case Studies
PharmaceuticalDrug developmentAnti-inflammatory activity demonstrated in animal models
Agricultural ChemistryAgrochemical synthesisEffective as a herbicide without harming crops
Material SciencePolymer and coating developmentEnhanced durability against environmental factors
Biochemical ResearchEnzyme inhibition studiesInsights into enzyme-substrate interactions for targeted therapies

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance stability and polar interactions, making chlorophenyl/fluorophenyl derivatives preferred in drug design .

Spectral and Physicochemical Properties

  • ¹H NMR: The NH₂ protons in 5-amino-pyrazoles typically resonate as singlets at δ 7.4–8.2 ppm, while aromatic protons appear at δ 7.2–7.9 ppm. Ethylphenyl substituents may show upfield shifts compared to fluorophenyl analogs due to reduced electronegativity .
  • Melting Points: Derivatives with bulky substituents (e.g., 5-ethoxymethyleneamino groups) exhibit higher melting points (e.g., 194–226°C) compared to simpler analogs .

Commercial and Research Relevance

  • Availability : Ethylphenyl derivatives are less commonly cataloged than fluorophenyl or chlorophenyl analogs, which are available from suppliers like CymitQuimica and GLPBIO .
  • Research Gaps: Limited data exists on the ethylphenyl variant’s solubility, toxicity, and crystallinity compared to well-studied halogenated analogs .

Biological Activity

5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C12H14N4
  • Molecular Weight: 218.27 g/mol
  • CAS Number: [insert CAS number if available]

Research indicates that compounds within the pyrazole class, including this compound, exhibit various biological activities primarily through the inhibition of specific enzymes and receptors. Notably, studies have demonstrated:

  • Inhibition of Tubulin Polymerization: Similar pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Pro-apoptotic Mechanisms: Some derivatives induce apoptosis by modulating the expression of key proteins involved in cell survival and death pathways, such as Bcl-2 and Bax .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cell lines:

Cell Line IC50 (µM) Effect
HepG2 (Liver Cancer)5.33Moderate Inhibition
HeLa (Cervical Cancer)3.67Significant Inhibition
MCF-7 (Breast Cancer)2.28High Inhibition
PC-3 (Prostate Cancer)0.33Very High Inhibition

These findings suggest that this compound may serve as a potent anticancer agent, particularly against hormone-sensitive cancers .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models
A study examining the effect of this compound on tumor growth in xenograft models demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Safety Profile Assessment
A safety assessment involving normal human fibroblasts showed that the compound exhibited minimal toxicity at therapeutic doses, highlighting its potential for safe application in cancer therapy .

Q & A

Q. What are the optimized synthetic routes for 5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via multi-step protocols involving cyclization, functionalization, and purification. Key steps include:

  • Cyclization : Reaction of substituted hydrazines with β-ketoesters or nitriles under acidic/basic conditions .
  • Substituent Introduction : Electrophilic substitution or cross-coupling reactions to install the 4-ethylphenyl and methyl groups .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization to isolate pure products . Critical Factors : Solvent polarity (e.g., methylene chloride for azide reactions), temperature (0–50°C for controlled reactivity), and catalyst use (e.g., trifluoroacetic acid for azide formation) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., δ 2.54 ppm for methyl groups, δ 7.20–7.59 ppm for aromatic protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2230 cm⁻¹, NH₂ at ~3237 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (e.g., bond angles and torsion angles in pyrazole rings) . Data Interpretation : Compare observed melting points (e.g., 228–229°C) and spectral data with literature to validate purity .

Advanced Research Questions

Q. How can isomer ratios be controlled during the synthesis of pyrazole derivatives with similar substituents?

Isomer distribution (e.g., 1H vs. 2H pyrazole forms) depends on:

  • Substituent Electronic Effects : Electron-withdrawing groups at the 4-position favor specific tautomers .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while higher temperatures may promote thermodynamic products . Example : Methylation of 5-amino-3-methylthio-1H-pyrazole yields isomer ratios influenced by the 4-substituent’s steric bulk .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

Pyrazole derivatives often target enzymes via:

  • Active-Site Binding : The 4-ethylphenyl group may occupy hydrophobic pockets in carbonic anhydrases or prostaglandin synthases .
  • Hydrogen Bonding : The amino and nitrile groups interact with catalytic residues (e.g., zinc ions in carbonic anhydrases) . Validation : Molecular docking simulations (e.g., Glide or AutoDock) predict binding affinities and guide structure-activity relationship (SAR) studies .

Q. How do computational methods aid in predicting the reactivity and stability of this compound?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess stability in biological environments (e.g., solvation free energy, protein-ligand dynamics) . Case Study : Simulations of 5-(4-chlorophenyl)-analogs revealed trifluoromethyl groups enhance metabolic stability by reducing CYP450 interactions .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar pyrazoles?

  • Standardized Assays : Use consistent enzyme sources (e.g., human vs. bovine carbonic anhydrase) and substrate concentrations .
  • Control Experiments : Verify purity via HPLC and exclude solvent effects (e.g., DMSO inhibition in kinase assays) . Example : Discrepancies in IC₅₀ values for pyrazole carboxamides were resolved by normalizing data to protein content .

Q. What strategies improve the solubility and formulation of this compound for in vivo studies?

  • Salt Formation : Convert the nitrile to a sodium salt via base hydrolysis (e.g., NaOH/ethanol) .
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility . Stability Note : Store lyophilized forms at –20°C to prevent hydrolysis of the nitrile group .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Studies : The nitrile group is stable at pH 4–9 but hydrolyzes to amides/carboxylic acids under extreme conditions .
  • Thermal Stability : Decomposition above 150°C (TGA data) necessitates low-temperature reactions (<100°C) . Mitigation : Use buffered solutions (pH 7.4) and inert atmospheres (N₂/Ar) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-ethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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